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molecular formula C8H14O4 B1609057 ethyl 4-ethoxy-3-oxobutanoate CAS No. 41051-14-3

ethyl 4-ethoxy-3-oxobutanoate

Cat. No. B1609057
M. Wt: 174.19 g/mol
InChI Key: RQCOPVYEHVOEMR-UHFFFAOYSA-N
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Patent
US04120956

Procedure details

2.2 mol of sodium ethylate in ethanol -- prepared from 55.2 g (2.2 mols) of sodium and 500 ml of ethanol -- were diluted with 500 ml of tetrahydrofuran. 164.5 g (1 mol) of γ-chloroacetoacetic acid ethyl ester were added to the solution, at room temperature, sufficiently rapidly that the reaction temperature rose to 50° C. The mixture was then cooled to room temperature, 72 g (1.2 mols) of glacial acetic acid were added, the solvent was evaporated off on a rotary evaporator in vacuo, the residue was shaken with 200 ml of water, the mixture was extracted twice with 250 ml of methylene chloride each time, and the combined organic phases were dried over magnesium sulphate. The solvent was stripped off in vacuo and the residue was distilled. 123.7 g (71% of theory) of γ-ethoxyacetoacetic acid ethyl ester of boiling point 75° C./3 mm Hg were obtained.
Quantity
2.2 mol
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
164.5 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].[Na].[CH2:6]([O:8][C:9](=[O:15])[CH2:10][C:11]([CH2:13]Cl)=[O:12])[CH3:7].C(O)(=O)C>C(O)C.O1CCCC1>[CH2:6]([O:8][C:9](=[O:15])[CH2:10][C:11]([CH2:13][O:3][CH2:2][CH3:1])=[O:12])[CH3:7] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
2.2 mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
55.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
164.5 g
Type
reactant
Smiles
C(C)OC(CC(=O)CCl)=O
Step Three
Name
Quantity
72 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the residue was shaken with 200 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 50° C
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off on a rotary evaporator in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 250 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)COCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 123.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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